(1-Aminobutan-2-yl)dimethylamine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several acceptable variations that reflect the different approaches to naming complex diamine structures. According to established nomenclature protocols, the compound can be systematically designated as 2-N,2-N-dimethylbutane-1,2-diamine dihydrochloride, which emphasizes the butane backbone with specified positions of the amine functionalities. Alternative systematic naming approaches include N-[1-(aminomethyl)propyl]-N,N-dimethylamine dihydrochloride, which describes the structural arrangement from the perspective of the dimethylamino substitution pattern.
The structural representation reveals a four-carbon aliphatic chain bearing two distinct nitrogen-containing functional groups. The primary structural framework consists of a butyl chain where the second carbon atom serves as the attachment point for a dimethylamino group, while the terminal carbon carries a primary amino group. This arrangement creates what is termed a 1,2-diamine system, where the two nitrogen atoms are separated by a single carbon unit, resulting in significant potential for intramolecular and intermolecular interactions.
The three-dimensional molecular geometry of (1-Aminobutan-2-yl)dimethylamine dihydrochloride exhibits conformational flexibility due to the aliphatic nature of the carbon backbone. The dimethylamino nitrogen adopts a trigonal pyramidal geometry when protonated, while the primary amino nitrogen similarly displays pyramidal character upon protonation. The dihydrochloride salt formation involves protonation of both nitrogen centers, creating a dicationic species that is electrostatically balanced by two chloride anions.
SMILES notation provides a compact structural representation: CCC(CN)N(C)C.Cl.Cl, which clearly indicates the branched diamine structure with two separate chloride counterions. This notation demonstrates the presence of the ethyl group attached to the carbon bearing the dimethylamino functionality, the aminomethyl substituent, and the explicit representation of the ionic chloride components.
CAS Registry Number and Alternative Chemical Designations
The definitive Chemical Abstracts Service registry number for this compound is 859080-58-3, which serves as the unique international identifier for this specific chemical entity. This registry number distinguishes the dihydrochloride salt from related compounds, including stereoisomeric variants and different salt forms of the same organic base structure.
Multiple alternative chemical designations exist for this compound, reflecting different naming conventions and structural emphasis approaches. The designation this compound emphasizes the aminobutyl substitution pattern on the dimethylamine core. N-[1-(aminomethyl)propyl]-N,N-dimethylamine dihydrochloride represents another commonly encountered nomenclature that describes the structural arrangement from the perspective of propyl substitution on the dimethylamine nitrogen.
Database-specific identifiers provide additional means of compound recognition and retrieval. The MDL number MFCD10686896 serves as a unique identifier within chemical database systems. InChI and InChIKey representations offer standardized structural descriptions: the InChI string InChI=1S/C6H16N2.2ClH/c1-4-6(5-7)8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H provides complete connectivity information, while the InChIKey IMWJTZUGIAWJMX-UHFFFAOYSA-N offers a hashed representation suitable for database searching.
European regulatory nomenclature systems may employ different designation approaches, though specific European Community numbers for this compound are not universally standardized across all chemical databases. The compound's identification within pharmaceutical and chemical commerce often employs abbreviated designations or trade-specific nomenclature that may vary among suppliers and applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is represented as C₆H₁₈Cl₂N₂, which accurately reflects the elemental composition including both the organic base component and the inorganic chloride counterions. This formula indicates the presence of six carbon atoms forming the aliphatic backbone and methyl substituents, eighteen hydrogen atoms distributed among the carbon framework and protonated nitrogen centers, two chlorine atoms from the hydrochloride salt formation, and two nitrogen atoms constituting the diamine functionality.
The molecular weight calculations for this compound yield values of 189.12 to 189.13 grams per mole, with slight variations attributed to different computational methods and rounding conventions employed by various chemical databases. The precision of molecular weight determination reflects the straightforward additive calculation of constituent atomic weights: carbon contributing 72.06 atomic mass units, hydrogen contributing 18.15 atomic mass units, nitrogen contributing 28.01 atomic mass units, and chlorine contributing 70.90 atomic mass units.
Comparative analysis with the corresponding free base reveals the substantial mass contribution of the dihydrochloride counterions. The free base (1-Aminobutan-2-yl)dimethylamine possesses a molecular formula of C₆H₁₆N₂ with a molecular weight of approximately 116.20 grams per mole. The conversion to the dihydrochloride salt increases the molecular weight by approximately 72.9 grams per mole, representing the addition of two hydrochloric acid molecules during salt formation.
The elemental analysis percentages for this compound can be calculated as follows: carbon comprises 38.10 percent, hydrogen comprises 9.59 percent, chlorine comprises 37.50 percent, and nitrogen comprises 14.81 percent of the total molecular weight. These percentages provide important analytical benchmarks for compound purity assessment and structural confirmation through techniques such as combustion analysis or mass spectrometry.
Salt Formation Rationale: Dihydrochloride Counterion Dynamics
The formation of this compound exemplifies fundamental acid-base chemistry principles governing amine salt creation. The diamine base structure contains two basic nitrogen centers capable of accepting protons from strong acids, necessitating the formation of a dihydrochloride salt to achieve complete neutralization. This salt formation process involves the transfer of protons from hydrochloric acid to the lone electron pairs present on both nitrogen atoms, creating positively charged ammonium centers that require anionic counterions for electroneutrality.
The thermodynamic driving force for dihydrochloride salt formation stems from the significant basicity of both amine functionalities present in the parent compound. Primary amines typically exhibit pKb values in the range of 3 to 4, while tertiary amines demonstrate similar basicity characteristics. The sequential protonation of both nitrogen centers occurs readily in the presence of excess hydrochloric acid, with the resulting ionic interactions providing substantial stabilization energy that favors the salt form over the neutral base.
Counterion selection significantly influences the physical and chemical properties of amine salts, with chloride anions offering particular advantages for pharmaceutical and chemical applications. Hydrochloride salts typically demonstrate enhanced water solubility compared to the corresponding free bases, facilitating dissolution and bioavailability considerations in various applications. The chloride counterion provides optimal ionic radius and charge density characteristics that promote efficient crystal packing while maintaining reasonable solubility properties.
The solid-state stability of dihydrochloride salts depends on multiple factors including hygroscopicity, crystal structure, and environmental pH conditions. Research indicates that counterion selection profoundly affects chemical stability, with rate constants for degradation varying by orders of magnitude depending on the specific anion employed. The dihydrochloride configuration creates ionic lattice structures that can influence moisture uptake and subsequent hydrolysis reactions, making counterion dynamics crucial for long-term stability considerations.
Water solubility enhancement represents one of the primary rationales for dihydrochloride salt formation. The ionic nature of the salt dramatically increases polarity compared to the neutral diamine base, enabling dissolution in aqueous media where the free base might exhibit limited solubility. Studies of related amine hydrochloride compounds demonstrate that salt formation can increase water solubility by several orders of magnitude, with temperature-dependent solubility profiles showing increased dissolution at elevated temperatures.
Properties
IUPAC Name |
2-N,2-N-dimethylbutane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(5-7)8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWJTZUGIAWJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Aminobutan-2-yl)dimethylamine dihydrochloride, with the molecular formula CHClN and CAS number 859080-58-3, is a compound that has garnered attention in biological research due to its potential interactions with various biological systems. This article explores its biological activity, focusing on its mechanism of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a butylamine backbone with two methyl groups attached to the nitrogen atom, resulting in a dimethylamino functional group. As a dihydrochloride salt, it exhibits enhanced solubility in water, which is advantageous for biological applications.
Research indicates that this compound acts primarily as an ion channel inhibitor . This interaction is critical for modulating ion flow across cellular membranes, which plays a vital role in neuronal signaling and muscle contraction processes. The compound's unique structure may influence its binding affinity and selectivity towards various biological targets, including ion channels involved in cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Ion Channel Modulation | Inhibits specific ion channels, affecting cellular signaling and muscle function. |
| Binding Affinity | Potential for high binding affinity to various receptors and enzymes. |
| Pharmacological Applications | Investigated for therapeutic uses in conditions related to ion channel dysfunction. |
Study 1: Ion Channel Interaction
A study investigated the effects of this compound on neuronal ion channels. The results demonstrated that the compound effectively inhibited sodium and calcium channels, leading to altered neurotransmitter release patterns. This modulation suggests potential applications in treating neurological disorders characterized by ion channel dysregulation.
Study 2: Pharmacological Evaluation
In another research effort, mice were treated with varying doses of this compound to assess its impact on muscle contraction. The findings indicated that higher doses resulted in significant reductions in muscle excitability, suggesting its role as a potential therapeutic agent for muscle-related disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethylamine hydrochloride | CHClN | Simpler structure; commonly used as a reagent |
| 1-Aminobutan-2-one | CHClNO | Lacks dimethylamino group; used in different pathways |
| N,N-Dimethylbutanamine | CHN | Similar amine structure but without hydrochloride salt |
The unique combination of amino groups and the butyl chain in this compound allows for distinct biological interactions that are not found in simpler or structurally different compounds.
Scientific Research Applications
Ion Channel Studies
One of the primary applications of (1-Aminobutan-2-yl)dimethylamine dihydrochloride is in the study of ion channels. Research indicates that this compound acts as an inhibitor of specific ion channels, which is crucial for understanding cellular signaling pathways. Its ability to modulate ion flow across membranes is essential for investigating neuronal signaling and muscle contraction processes.
Pharmacological Research
The compound has shown potential in pharmacological studies aimed at understanding its binding affinity and selectivity towards various biological targets. This could lead to insights into its mechanism of action and potential therapeutic applications, particularly in drug development related to neurological disorders.
Mannich Base Synthesis
This compound is also relevant in the synthesis of Mannich bases, which are known for their diverse biological activities. Mannich bases derived from this compound have been studied for their anticancer, antibacterial, antifungal, and antiviral properties . The introduction of the aminomethyl function through the Mannich reaction enhances the hydrophilic properties of drugs, improving their delivery into biological systems .
Chiral Transfer Reagents
Recent studies have explored the use of this compound as a chiral transfer reagent to improve stereoselectivity in organic synthesis. This application is particularly relevant in the synthesis of complex pharmaceuticals where enantioselectivity is critical . The compound's unique structure allows it to facilitate reactions that require high stereocontrol, making it valuable in drug development processes.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
- Ion Channel Modulation : A study demonstrated that this compound effectively inhibited specific ion channels, leading to significant changes in cellular signaling pathways relevant to muscle contraction and neuronal activity.
- Mannich Base Derivatives : Research on Mannich bases derived from this compound revealed promising anticancer activities, suggesting potential therapeutic applications in oncology .
- Stereoselective Synthesis : In a recent study involving chiral transfer reagents, this compound was shown to enhance stereoselectivity significantly during organic synthesis processes aimed at producing complex pharmaceuticals .
Comparison with Similar Compounds
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
Structure: A methyl ester derivative with a dimethylated butanoate backbone and a methylamine group. Key Data:
- Synthesis : Prepared via hydrochlorination of a Boc-protected precursor using concentrated HCl in dioxane, followed by solvent removal .
- ¹H-NMR : δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃), 2.54 (s, 3H, NCH₃), 1.02 (s, 9H, C(CH₃)₃) .
Comparison : - Both compounds feature branched aliphatic chains and tertiary amine hydrochlorides.
- The synthesis of both involves HCl-mediated protonation, but the methyl ester compound requires Boc-deprotection, adding complexity .
Diphenylamine Hydrochloride
Structure : Aromatic amine with two phenyl groups attached to a central nitrogen, protonated with HCl.
Key Data :
- Synthesis: Prepared by dissolving diphenylamine in ethanol and adjusting to pH 3.0 with HCl .
- Solubility: Ethanol-soluble due to aromatic hydrophobicity. Comparison:
- Unlike the aliphatic target compound, diphenylamine’s aromaticity reduces water solubility, limiting its utility in aqueous systems.
- Both compounds form hydrochloride salts, but the target’s aliphatic structure likely offers better biocompatibility for pharmaceutical applications .
3,3'-Dimethoxybenzidine Dihydrochloride (o-Dianisidine Dihydrochloride)
Structure : Aromatic diamine with methoxy groups and two HCl equivalents.
Key Data :
- Applications : Used in dye synthesis and analytical chemistry.
Comparison : - The target compound’s aliphatic structure avoids the toxicity risks associated with aromatic diamines like o-dianisidine.
- Both dihydrochlorides improve solubility, but the target compound’s lack of aromatic rings may reduce environmental persistence .
2-(Diisopropylamino)ethyl Chloride Hydrochloride
Structure : Quaternary ammonium compound with a chloroethyl group and diisopropylamine.
Key Data :
- Applications: Intermediate in organophosphate synthesis.
- Synonym: N,N-Diisopropylaminoethyl-2-chloride hydrochloride . Comparison:
- The target compound is a secondary amine, whereas this analog is quaternary, leading to differences in charge distribution and reactivity.
- Both are hydrochloride salts, but the chloroethyl group in the analog introduces electrophilic reactivity absent in the target .
Research Implications and Gaps
- Synthesis Optimization : Methods from diphenylamine HCl (pH adjustment ) and methyl ester HCl (Boc deprotection ) could be adapted for the target compound.
- Toxicity Screening : Regulatory precedents for o-dianisidine suggest the need for ecotoxicology studies on the target compound.
- Spectroscopic Characterization : Future work should prioritize ¹H/¹³C-NMR and mass spectrometry to align with standards in and .
Preparation Methods
Chlorination and Hydrolysis Approach
- Starting Materials: Butene-1, acetonitrile, and chlorine.
- Process: Butene-1 is reacted with chlorine in acetonitrile to form chlorinated intermediates such as N-[1-(chloromethyl)propyl]acetimidoyl chloride.
- Hydrolysis: The chlorinated intermediate undergoes hydrolysis under acidic conditions to yield N-[1-(chloromethyl)propyl]acetamide, which is further hydrolyzed to dl-2-amino-1-butanol.
- Salt Formation: The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- Purification: Excess solvents and by-products such as 1,2-dichlorobutane and methyl acetate are removed by distillation and azeotropic techniques to isolate the pure dihydrochloride salt.
This method is well-documented in patent literature and is known for producing high purity product with good yields (US Patent US3944617A).
Catalytic Hydrogenation and Desulfurization
- Starting Material: L-methionine derivatives or related sulfur-containing amino acids.
- Catalyst: Raney Nickel or Pd/C catalysts under hydrogen atmosphere.
- Process: The sulfur-containing precursors undergo catalytic desulfurization and reduction in continuous flow reactors at controlled temperatures (e.g., 60–80°C) and pressures (up to 80 bar H2).
- Outcome: Conversion of sulfur-containing intermediates to amino alcohols such as S-2-amino-butan-1-ol, which can be further transformed into the target amine.
- Advantages: This method allows continuous processing, improved control over reaction parameters, and high conversion efficiencies.
Research data shows productivity and conversion rates depending on catalyst loading, temperature, and flow rate, with typical conversions reaching up to 90% under optimized conditions.
Amination Using Dimethylamine
- Reaction: The amino alcohol intermediate is reacted with dimethylamine or its derivatives to introduce the dimethylamino substituent at the 1-position.
- Conditions: This step often requires controlled pH, temperature, and solvent choice to favor selective amination.
- Salt Formation: The resulting amine is converted into the dihydrochloride salt by treatment with hydrochloric acid.
While detailed experimental protocols for this step are less commonly published, it is a standard approach in the synthesis of substituted amino alcohol derivatives.
Data Table: Summary of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|---|
| Chlorination & Hydrolysis | Butene-1, Acetonitrile, Chlorine | HCl, Acetonitrile (solvent) | Hydrolysis under reflux, distillation | High purity, good yield | Requires careful removal of by-products |
| Catalytic Desulfurization | L-methionine derivatives | Raney Ni, Pd/C, H2 (20-80 bar) | 60–80 °C, continuous flow | Up to 90% conversion | Continuous process, scalable |
| Amination with Dimethylamine | Amino alcohol intermediate | Dimethylamine, HCl (for salt) | Controlled pH and temperature | Not explicitly reported | Standard amination followed by salt formation |
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for (1-Aminobutan-2-yl)dimethylamine dihydrochloride?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination of intermediates. For example, analogous dihydrochloride compounds (e.g., N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide dihydrochloride) are synthesized by reacting dimethylamine with formaldehyde and hydrazine derivatives in aqueous/organic solvents under controlled temperatures (60–80°C) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- pH control : Maintaining a pH of 6–8 prevents unwanted side reactions (e.g., over-alkylation).
- Purification : Use recrystallization in ethanol/water mixtures to isolate high-purity crystals (>98% by HPLC).
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
Combined spectroscopic and chromatographic methods are essential:
- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) confirm amine protonation and backbone structure.
- HPLC-MS : Reverse-phase C18 columns (0.1% TFA in mobile phase) detect impurities (e.g., unreacted dimethylamine) with LOD <0.1% .
- Elemental analysis : Validate chloride content (theoretical vs. experimental) to confirm dihydrochloride stoichiometry .
Advanced: How can researchers resolve contradictions in stability data under varying experimental conditions?
Answer:
Contradictions often arise from moisture sensitivity or temperature-dependent degradation. Systematic approaches include:
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring via TGA/DSC for hydrate formation or decomposition .
- pH stability profiling : Test buffered solutions (pH 2–12) to identify degradation pathways (e.g., hydrolysis at pH >10) .
- Comparative LC-MS : Analyze degradation products against reference standards (e.g., free amine or oxidized byproducts) .
Advanced: What experimental design considerations are critical for studying biomolecular interactions of this compound?
Answer:
Focus on binding assays and kinetics:
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) for interactions with enzymes or receptors. Pre-saturate the compound in buffer to avoid protonation artifacts .
- Kinetic assays : Use stopped-flow techniques to monitor rapid conformational changes (e.g., enzyme inhibition by active-site binding) .
- Control experiments : Include dimethylamine hydrochloride as a negative control to distinguish specific vs. nonspecific interactions .
Basic: How should researchers handle and store this compound to maintain stability?
Answer:
- Storage : Keep in airtight, amber vials with desiccants (silica gel) at –20°C to prevent hygroscopic degradation .
- Handling : Use nitrogen-purged environments for weighing to avoid oxidation.
- Solubility : Prepare fresh solutions in deionized water (pH-adjusted with HCl) to minimize precipitation .
Advanced: How can structural analogs be leveraged to overcome synthesis or bioactivity limitations?
Answer:
- Scaffold modification : Replace the butyl chain with pentyl (as in (5-aminopentyl)dimethylamine dihydrochloride) to enhance solubility or binding affinity .
- Structure-activity relationship (SAR) : Test methyl or chloro substitutions on the aromatic ring (e.g., 5-(Aminomethyl)-2-chloroaniline dihydrochloride) to optimize target selectivity .
- Computational modeling : Use DFT or molecular docking to predict steric/electronic effects of modifications .
Basic: What are the common contaminants in synthesized batches, and how are they quantified?
Answer:
Typical impurities include:
- Residual solvents : GC-FID with a DB-624 column detects traces of DMF or ethanol (USP limits: <500 ppm) .
- Unreacted intermediates : Ion-pair chromatography (e.g., using heptanesulfonate) identifies free amines or alkylating agents .
- Inorganic salts : ICP-OES quantifies excess chloride or sodium ions .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
Answer:
- Standardized synthesis protocols : Fix molar ratios (e.g., 1:2.2 for amine:HCl) and reaction times .
- QC checkpoints : Implement in-process NMR at intermediate stages to confirm consistency .
- Bioassay normalization : Express activity relative to a reference batch (e.g., EC50 correction) to account for minor purity differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
